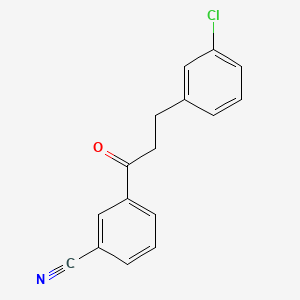
3-(3-Chlorophenyl)-3'-cyanopropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloropropiophenone is a reagent used in the vinylation, alkylation and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .
Synthesis Analysis
The multistep synthesis involved the conversion of 3-chlorobenzoic acid to ethyl 3-chlorobenzoate, 3-chlorobenzohydrazide, 5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-thiol .
Chemical Reactions Analysis
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; also known as [(3-chlorophenyl)hydrazono]malononitrile) causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Applications De Recherche Scientifique
Pharmacological Research: Anticonvulsant and Antinociceptive Activities
Derivatives of 3-(3-Chlorophenyl)-3’-cyanopropiophenone have been synthesized and evaluated for their potential as anticonvulsant and analgesic agents. These compounds have shown promising results in acute models of epilepsy and pain management . The research indicates that these derivatives can interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial targets for the treatment of convulsive disorders .
Biochemical Studies: Uncoupling Oxidative Phosphorylation
This compound is also known as Carbonyl cyanide 3-chlorophenylhydrazone and is widely used as an uncoupler of oxidative phosphorylation in biochemical research . It disrupts the proton gradient across mitochondrial membranes, which is a critical process in cellular respiration and energy production.
Neuroscience: Neurotransmitter Receptor Research
The interaction of 3-(3-Chlorophenyl)-3’-cyanopropiophenone derivatives with various neurotransmitter receptors, such as GABA_A and TRPV1 receptors, makes it a valuable tool in neuroscience research. It aids in understanding the functioning of these receptors and their role in neurological disorders .
Toxicology: Cytotoxicity Assessment
Research into the cytotoxic properties of this compound’s derivatives provides insights into their safety profile. It’s crucial for developing new drugs, as it helps determine the potential neurotoxic and hepatotoxic effects .
Molecular Biology: Cellular Metabolism Studies
In molecular biology, the compound’s role in uncoupling oxidative phosphorylation is used to study cellular metabolism. It helps in dissecting the pathways involved in energy production and consumption within the cell .
Safety and Hazards
Orientations Futures
Trials of three specific mGluR5 antagonists—fenobam, mavoglurant (AFQ056), and basimglurant (RO4917523)—in human FXS study have been completed. The first pilot trial involved fenobam [N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea], a nonbenzodiazepine anxiolytic drug and negative allosteric modulator of mGluR5 .
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSWVFKHNTWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644417 |
Source


|
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3'-cyanopropiophenone | |
CAS RN |
898762-32-8 |
Source


|
| Record name | 3-[3-(3-Chlorophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














